An In-Depth Technical Guide to the Chemical Properties of N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide
An In-Depth Technical Guide to the Chemical Properties of N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide, a molecule of significant interest in medicinal chemistry and drug discovery. By integrating a 1,3-benzodioxole moiety, a common fragment in natural products and pharmacologically active compounds, with a naphthalene-2-sulfonamide scaffold, this compound presents a unique profile for further investigation. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality data from closely related analogs to project its physicochemical properties, spectroscopic signature, and potential biological activities. Detailed synthetic protocols, based on established methodologies for analogous compounds, are provided to enable its synthesis and further study. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of novel sulfonamides.
Introduction: The Rationale for N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide
The strategic combination of the 1,3-benzodioxole and naphthalene-2-sulfonamide moieties in a single molecular entity is a deliberate design choice aimed at exploring novel chemical space for drug discovery. The 1,3-benzodioxole ring system is a well-established pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial effects. The sulfonamide group is a cornerstone of medicinal chemistry, present in a variety of drugs with antibacterial, anti-inflammatory, and anticancer properties.[1] The naphthalene ring system, a larger aromatic scaffold, offers opportunities for diverse intermolecular interactions within biological targets.
This guide provides a detailed projection of the chemical and physical properties of N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide, a proposed synthetic pathway, and an analysis of its potential reactivity and stability. Furthermore, we will explore its potential as a bioactive agent based on the established activities of structurally similar compounds.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Data
The following table summarizes the predicted physicochemical properties of the target compound. These values are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile and for designing appropriate experimental conditions for its handling and analysis.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₇H₁₃NO₄S | Based on chemical structure |
| Molecular Weight | 327.36 g/mol | Calculated from molecular formula |
| Melting Point | 130-140 °C | Based on the melting point of analogous sulfonamides.[1] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) | General solubility of sulfonamides and aromatic compounds. |
| pKa (Sulfonamide N-H) | 8.5 - 9.5 | Typical pKa range for sulfonamide protons. |
| LogP | ~3.5 | Estimated based on structural similarity to known compounds. |
Spectroscopic Profile
The structural elucidation of N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide would rely on standard spectroscopic techniques. The expected data, extrapolated from analogous compounds, are presented below.[1]
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show characteristic signals for both the 1,3-benzodioxole and naphthalene ring systems.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | SO₂NH |
| 8.3 - 7.5 | m | 7H | Naphthalene-H |
| 6.8 - 6.5 | m | 3H | Benzodioxole-H |
| 6.0 | s | 2H | O-CH₂ -O |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will be instrumental in confirming the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 148 - 144 | C -O (Benzodioxole) |
| 135 - 122 | Aromatic C (Naphthalene and Benzodioxole) |
| 110 - 105 | Aromatic C H (Benzodioxole) |
| 101 | O-C H₂-O |
2.2.3. IR Spectroscopy
Infrared spectroscopy will be useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3200 | N-H stretch |
| 1350 - 1320 | Asymmetric SO₂ stretch |
| 1170 - 1150 | Symmetric SO₂ stretch |
| 1250 - 1230 | Asymmetric C-O-C stretch (dioxole) |
| 1040 - 1030 | Symmetric C-O-C stretch (dioxole) |
2.2.4. Mass Spectrometry
Electron Impact Mass Spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 327 | [M]⁺ |
| 191 | [M - C₆H₅O₂]⁺ (loss of benzodioxole) |
| 136 | [C₈H₆O₂]⁺ (benzodioxole fragment) |
| 127 | [C₁₀H₇]⁺ (naphthyl fragment) |
Proposed Synthesis and Experimental Protocol
The synthesis of N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide can be readily achieved through a nucleophilic substitution reaction between 1,3-benzodioxol-5-amine and naphthalene-2-sulfonyl chloride. This method is well-established for the synthesis of related sulfonamides.[1]
Synthetic Workflow
Caption: Synthetic workflow for N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide.
Step-by-Step Experimental Protocol
Materials:
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1,3-Benzodioxol-5-amine
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Naphthalene-2-sulfonyl chloride
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Pyridine or Triethylamine
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol or Ethyl acetate/Hexane for recrystallization
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzodioxol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
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Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq) or triethylamine (1.5 eq) dropwise.
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Sulfonyl Chloride Addition: To the stirred solution, add a solution of naphthalene-2-sulfonyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol) dropwise over 15 minutes.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL/mmol), followed by saturated NaHCO₃ solution (2 x 10 mL/mmol), and finally with brine (1 x 10 mL/mmol).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide.
Chemical Reactivity and Stability
The reactivity of N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide is primarily governed by the sulfonamide linkage and the two aromatic ring systems.
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Sulfonamide N-H Acidity: The proton on the sulfonamide nitrogen is weakly acidic and can be deprotonated by a strong base. This allows for N-alkylation or N-arylation to generate further derivatives.
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Electrophilic Aromatic Substitution: Both the benzodioxole and naphthalene rings are susceptible to electrophilic aromatic substitution. The benzodioxole ring is generally more activated towards electrophiles than the naphthalene ring. The directing effects of the substituents will determine the position of substitution.
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Stability: The compound is expected to be stable under normal laboratory conditions. However, strong acidic or basic conditions may lead to the hydrolysis of the sulfonamide bond. The 1,3-benzodioxole ring can be sensitive to strongly acidic conditions.
Potential Biological Activity and Applications
While no specific biological data exists for N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide, the known activities of its constituent moieties and related analogs provide a strong rationale for its investigation in several therapeutic areas.
Antimicrobial Potential
Sulfonamides are a well-known class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] The benzodioxole moiety is also found in compounds with antimicrobial properties. Therefore, the target compound is a promising candidate for screening against a panel of bacterial and fungal pathogens.
Caption: Proposed mechanism of antimicrobial action via DHPS inhibition.
Anticancer Activity
Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, matrix metalloproteinases, and tubulin polymerization. Furthermore, compounds containing the 1,3-benzodioxole scaffold have been reported to exhibit significant cytotoxicity against various cancer cell lines. A structurally related capsaicin analogue, N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide, has shown cytotoxicity against the MCF7 breast cancer cell line.[2] This suggests that N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide warrants investigation as a potential anticancer agent.
Conclusion
N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide represents a promising, yet underexplored, molecule at the intersection of established pharmacophores. This technical guide, by consolidating predictive data based on close structural analogs, provides a solid foundation for its synthesis, characterization, and biological evaluation. The detailed protocols and projected data herein are intended to facilitate further research into this compound's potential as a novel therapeutic agent. The scientific community is encouraged to pursue the synthesis and experimental validation of the properties outlined in this guide to unlock the full potential of this intriguing molecule.
References
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Aziz-ur-Rehman, et al. (2015). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 37(01), 150-158. Available at: [Link]
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de Sá-Junior, P. L., et al. (2013). N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: an analogue of capsaicin. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1700. Available at: [Link]
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Li, Y., et al. (2024). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. Available at: [Link]
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- 1. 3-(1,3-Benzodioxol-5-yl)-N-((6-methoxy-2-naphthalenyl)sulfonyl)-beta-alanyl-4-((2R,6S)-2,6-dimethyl-1-piperidinyl))methyl)-N-methyl-N-(1-methylethyl)-D-phenylalaninamide fumarate, (3R)- | C46H56N4O11S | CID 69331803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(1,3-Benzodioxol-5-ylmethyl)-4-nitrobenzenesulfonamide | C14H12N2O6S | CID 591056 - PubChem [pubchem.ncbi.nlm.nih.gov]
